molecular formula C17H22N2O3 B11111851 [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- CAS No. 89143-17-9

[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)-

Cat. No.: B11111851
CAS No.: 89143-17-9
M. Wt: 302.37 g/mol
InChI Key: PYEYHZYACHLNPQ-UHFFFAOYSA-N
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Description

[1,3’-Bipyrrolidine]-2’,5’-dione, 1’-(4-propoxyphenyl)-: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3’-Bipyrrolidine]-2’,5’-dione, 1’-(4-propoxyphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a pyrrolidine derivative, followed by the introduction of the propoxyphenyl group through nucleophilic substitution or other suitable reactions. The final step often involves cyclization to form the bipyrrolidine core.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for precise control over reaction conditions, and the use of catalysts to enhance reaction rates and selectivity, are often employed. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[1,3’-Bipyrrolidine]-2’,5’-dione, 1’-(4-propoxyphenyl)-: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a diketone, while reduction could produce a diol

Scientific Research Applications

[1,3’-Bipyrrolidine]-2’,5’-dione, 1’-(4-propoxyphenyl)-: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and composites, due to its unique structural properties.

Mechanism of Action

The mechanism by which [1,3’-Bipyrrolidine]-2’,5’-dione, 1’-(4-propoxyphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
  • 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid

Uniqueness

[1,3’-Bipyrrolidine]-2’,5’-dione, 1’-(4-propoxyphenyl)-: stands out due to its bipyrrolidine core and the presence of a propoxyphenyl group. This unique structure imparts specific reactivity and potential applications that may not be shared by similar compounds. For instance, the propoxyphenyl group can enhance lipophilicity, potentially improving the compound’s ability to interact with biological membranes and targets.

Properties

CAS No.

89143-17-9

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

1-(4-propoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C17H22N2O3/c1-2-11-22-14-7-5-13(6-8-14)19-16(20)12-15(17(19)21)18-9-3-4-10-18/h5-8,15H,2-4,9-12H2,1H3

InChI Key

PYEYHZYACHLNPQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3

Origin of Product

United States

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